Ferrous oxalate dihydrate

Thermal analysis Solid-state kinetics Nanoparticle synthesis

Specifying the correct hydration state and polymorph is critical for reproducible performance in electrochemical and catalytic applications. Our ferrous oxalate dihydrate (CAS 1047-25-2) is supplied with verified structural water content and controlled morphology, eliminating batch-to-batch variability. - Li-ion systems: Achieve the correct intercalation voltage (2.29 V for FOD) or thermal-dehydrate to AFO for 0.68 V operation and 20% higher capacity. - Photo-Fenton: HA-FOD reaches 97.6% methylene-blue degradation in 10 min, tripling reactor throughput. - Nanoparticle synthesis: β-orthorhombic polymorph yields 40-55 nm magnetite crystallites with preserved morphology. - Selective precipitation: pKsp ≈ 6.5 ensures quantitative Fe²⁺ removal where ferric oxalate fails.

Molecular Formula C2H4FeO6
Molecular Weight 179.89 g/mol
CAS No. 1047-25-2
Cat. No. B091104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerrous oxalate dihydrate
CAS1047-25-2
Molecular FormulaC2H4FeO6
Molecular Weight179.89 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)[O-])[O-].O.O.[Fe+2]
InChIInChI=1S/C2H2O4.Fe.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2
InChIKeyNPLZZSLZTJVZSX-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 500 g / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ferrous Oxalate Dihydrate: Polymorph and Hydration Overview


Ferrous oxalate dihydrate (FeC₂O₄·2H₂O, CAS 1047-25-2), also known as humboldtine, is a yellow to orange crystalline inorganic coordination polymer composed of octahedral Fe²⁺ centers bridged by oxalate (C₂O₄²⁻) linkers and coordinated by two water molecules [1][2]. It belongs to the class of metal oxalate frameworks and exhibits two primary polymorphic forms—α-monoclinic and β-orthorhombic—with distinct thermal and structural properties that directly impact its performance in high-value applications [3]. With a molecular weight of 179.89 g/mol, a density of 2.28 g/cm³, and a decomposition onset temperature of 150–160 °C [1], the compound serves as a critical precursor for advanced iron oxide and lithium iron phosphate (LiFePO₄) materials. Its low water solubility (0.097 g/100 mL at 25 °C) and hygroscopic nature [1] differentiate it from more soluble ferric oxalate alternatives. Notably, the presence of structural water is not an incidental hydrate form but a defining feature that modulates electrochemical intercalation voltages, thermal dehydration kinetics, and photocatalytic activity, making precise control of hydration state and polymorph identity essential for reproducible material synthesis [4].

1

Polymorph identity

α-monoclinic vs β-orthorhombic dictates thermal decomposition pathway and oxide templating morphology.

2

Hydration state

Dihydrate vs anhydrous critically shifts electrochemical intercalation voltage and Li storage capacity.

Sources of Variability in Ferrous Oxalate Dihydrate


The generic term "iron oxalate" encompasses a family of materials with widely divergent properties, making blind substitution a significant risk to experimental reproducibility and process yield. First, the oxidation state fundamentally alters solubility and decomposition behavior: ferric oxalate (Fe₂(C₂O₄)₃) exhibits much higher aqueous solubility than its sparingly soluble ferrous counterpart, which can lead to unintended leaching or precipitation during synthesis [1]. Second, even within ferrous oxalate, the hydration state is critical; anhydrous ferrous oxalate (AFO) and ferrous oxalate dihydrate (FOD) exhibit a 1.53 V difference in Li-intercalation voltage (0.68 V vs. 2.29 V) and a 20% variance in theoretical Li storage capacity, as demonstrated by first-principles modeling [2]. Third, the two polymorphs of the dihydrate—α-monoclinic and β-orthorhombic—display an apparent activation energy for dehydration that differs by approximately 117 kJ/mol (352.4 vs. 235.8 kJ/mol), directly affecting thermal processing windows and the phase purity of derived oxide nanoparticles [3]. Finally, the synthesis route (e.g., hydrothermal vs. precipitation) dictates particle morphology, impurity profiles, and catalytic efficiency, as seen in methylene blue degradation where reaction time to ~97% removal varies from 10 to 30 minutes depending on preparation method [4]. Consequently, specifying CAS 1047-25-2 without qualification is insufficient; procurement must verify polymorphic form, hydration state, and synthesis provenance to ensure the material matches the performance benchmarks established in the target application literature.

!

Oxidation state mismatch

Ferric oxalate solubility is qualitatively higher; substitution may alter precipitation yield and iron leaching profile.

!

Hydration state mismatch

Anhydrous vs dihydrate produce a >1.5 V shift in Li-intercalation voltage; capacity and anode compatibility cannot be assumed.

!

Polymorph mismatch

α and β forms differ in dehydration kinetics; thermal processing windows may shift and oxide phase purity may deviate.

Comparative Performance Evidence: Ferrous Oxalate Dihydrate


Thermal Dehydration Kinetics: α-FOD vs β-FOD

The two polymorphs of ferrous oxalate dihydrate exhibit dramatically different thermal dehydration kinetics. The apparent activation energy for the induction period (EIP) of the α-phase (square bipyramidal) is 352.4 ± 29.2 kJ mol⁻¹, which is 1.49× higher than that of the β-phase (quadratic prismatic) at 235.8 ± 8.0 kJ mol⁻¹ [1]. This substantial energetic barrier difference results in longer induction periods and higher thermal stability for α-FOD. The morphological evolution during decomposition is also polymorph-specific: thermal decomposition of β-oxalate at 500 °C and 700 °C yields magnetite (Fe₃O₄) nanoparticles with crystallite sizes of 40 nm and 55 nm, respectively, while the α-polymorph forms distinct prismatic crystal aggregates that template oxide morphology [2].

Dehydration activation energy
Head-to-head
α-FOD: 352.4 kJ mol⁻¹
β-FOD: 235.8 kJ mol⁻¹
Δ ≈ 116.6 kJ mol⁻¹
Polymorph-specific thermal stability; β-FOD dehydrates at lower temperature.
Isothermal/non-isothermal TG; induction period kinetics.
Thermal analysis Solid-state kinetics Nanoparticle synthesis Polymorphism

Hydration State and Li-Ion Battery Anode Performance

The structural water content of ferrous oxalate directly governs its electrochemical intercalation voltage and theoretical capacity. First-principles DFT calculations reveal that fully dehydrated ferrous oxalate (AFO) exhibits a Li-intercalation voltage of 0.68 V at the PBE/cc-pVDZ level, compared to 2.29 V for the fully hydrated dihydrate (FOD) and 1.43 V for a partially hydrated form (PHFO) [1]. More critically, AFO provides a 20% higher theoretical Li storage capacity than its hydrated FOD counterpart [1]. Experimental validation shows that anhydrous FeC₂O₄ delivers initial discharge capacities of 1288–1326 mAh g⁻¹ at a 1C rate, with stable cycling even at elevated C-rates up to 11C [2].

Li-intercalation voltage & capacity
Head-to-head
FOD: 2.29 V
AFO: 0.68 V
PHFO: 1.43 V
AFO capacity +20% vs FOD
Hydration state dictates anode voltage window and theoretical capacity.
DFT PBE/cc-pVDZ; experimental AFO discharge 1288–1326 mAh g⁻¹ (1C).
Lithium-ion batteries Anode materials Electrochemistry Energy storage

Photo-Fenton Catalysis: Synthesis Method Dependence

The photo-Fenton catalytic performance of ferrous oxalate dihydrate is highly sensitive to the synthesis method. In a comparative study of FODs derived from red mud ferric oxalate solutions, hydroxylamine hydrochloride hydrothermal reduction (HA-FOD) produced submicron particles with lower impurity content, achieving 97.64% degradation of methylene blue (MB, 50 mg/L) within 10 minutes using 0.1 g/L catalyst and 20 mg/L H₂O₂ at pH 5.0 [1]. In contrast, FOD synthesized under natural light (NL-FOD) required 30 minutes to reach 95.52% degradation, while UV-irradiated synthesis (UV-FOD) reached 96.72% in 15 minutes [1]. HA-FOD thus achieves equivalent or superior degradation in one-third the time of NL-FOD and 67% of the time of UV-FOD, while also demonstrating strong cyclic stability after two recycling experiments [1].

Photo-Fenton MB degradation
Head-to-head
HA-FOD: 97.64% / 10 min
NL-FOD: 95.52% / 30 min
UV-FOD: 96.72% / 15 min
Synthesis route controls catalytic kinetics; HA-FOD reduces reaction time ~3× vs NL-FOD.
0.1 g/L catalyst, 50 mg/L MB, 20 mg/L H₂O₂, pH 5.0.
Photo-Fenton catalysis Wastewater treatment Advanced oxidation processes Methylene blue degradation

Solubility: Ferrous vs Ferric Oxalate

The aqueous solubility of ferrous oxalate dihydrate is markedly lower than that of ferric oxalate. Ferrous oxalate dihydrate exhibits a solubility of 0.097 g/100 mL (0.97 g/L) at 25 °C, corresponding to a pKsp of 6.5 [1]. In contrast, ferric oxalate is described as having "much higher solubility" and is considered "very soluble" compared to the ferrous form [2]. This solubility differential is functionally significant: in mixed iron systems, ferrous oxalate will preferentially precipitate, while ferric oxalate remains in solution, enabling selective separation or controlled precursor deposition [2].

Aqueous solubility
Cross-study
0.097 g/100 mL (25 °C)
pKsp = 6.5
Low solubility enables selective Fe²⁺ precipitation; ferric form is qualitatively more soluble.
Ferric oxalate quantitative solubility not reported in direct comparison.
Solubility Precipitation chemistry Iron oxalates Analytical chemistry

Crystal Structure and Morphology by Polymorph

The α and β polymorphs of ferrous oxalate dihydrate crystallize in distinct space groups with divergent lattice parameters and particle morphologies. α-FOD adopts a monoclinic structure (space group C2/c) with unit cell parameters a = 12.06 Å, b = 5.56 Å, c = 9.95 Å, β = 128.5° and forms square bipyramidal crystals after precipitation and ageing at 90 °C [1][2]. In contrast, β-FOD crystallizes in an orthorhombic system and forms quadratic prismatic crystals after room-temperature precipitation [2]. The morphology can be tailored from prismatic α crystals through star-like α/β aggregates to non-agglomerated β crystallites by adjusting precipitation temperature [2]. Critically, this crystal morphology is preserved during thermal decomposition, enabling the templated synthesis of iron oxide nanoparticles with controlled shape and size [2].

Crystal system & morphology
Head-to-head
α-FOD: monoclinic C2/c, a=12.06 Å…
Square bipyramidal
β-FOD: orthorhombic
Quadratic prismatic
Polymorph templates oxide particle shape; morphology preserved during thermal decomposition.
α synthesized at 90 °C ageing; β at room temperature.
Crystal engineering Morphology control Coordination polymers Template synthesis

Key Application Scenarios for Ferrous Oxalate Dihydrate


Lithium-Ion Battery Anode Precursor

For the synthesis of high-capacity iron oxalate anodes, the anhydrous form (AFO) is mandatory. Ferrous oxalate dihydrate (FOD) exhibits a Li-intercalation voltage of 2.29 V and lower theoretical capacity, whereas AFO operates at 0.68 V with 20% higher capacity and delivers initial discharge capacities of 1288–1326 mAh g⁻¹ at 1C [1][2]. Procurement must verify the hydration state (anhydrous, ≤0.5% water) to avoid cell voltage mismatch and capacity loss. Alternatively, procure FOD with the intent of in-situ thermal dehydration at 120–150 °C under inert atmosphere prior to electrode fabrication [1].

Photo-Fenton Wastewater Treatment

Industrial photo-Fenton systems for textile dye degradation (e.g., methylene blue) benefit from HA-FOD, which achieves 97.64% degradation in 10 minutes—3× faster than NL-FOD (30 min) and 1.5× faster than UV-FOD (15 min) [3]. Procurement should specify FOD synthesized via hydroxylamine hydrochloride hydrothermal reduction to ensure submicron particle size, low impurities, and rapid kinetics. This directly reduces reactor residence time and increases throughput in continuous-flow treatment systems [3].

Templated Magnetite Nanoparticle Synthesis

For the thermal decomposition synthesis of magnetite (Fe₃O₄) nanoparticles with precise size control, the β-orthorhombic polymorph of FOD is required. Thermal decomposition of β-FOD at 500 °C yields 40 nm magnetite crystallites, while 700 °C yields 55 nm crystallites, with morphology preserved from the precursor crystals [4]. The α-polymorph produces prismatic aggregates unsuitable for uniform nanoparticle production. Procurement must specify β-FOD synthesized at room temperature without high-temperature ageing [4].

Selective Iron Precipitation in Mixed-Valence Systems

In analytical chemistry or hydrometallurgical processes requiring selective precipitation of Fe²⁺ over Fe³⁺, ferrous oxalate dihydrate is the preferred reagent due to its low solubility (0.097 g/100 mL, pKsp = 6.5) compared to the highly soluble ferric oxalate [5][6]. Using ferric oxalate will fail to precipitate iron quantitatively and may introduce soluble iron contamination. Procurement of CAS 1047-25-2 ensures the correct Fe²⁺ oxidation state and low-solubility profile [5].

Application
Selection Property
Validation Focus
Li-ion battery anode precursor
Hydration state (anhydrous)
Voltage-capacity matching; thermal dehydration protocol
Photo-Fenton wastewater treatment
Synthesis route (HA-FOD)
Degradation kinetics; impurity profile
Templated magnetite nanoparticle synthesis
Polymorph (β-orthorhombic)
Crystallite size control; oxide phase purity
Selective iron precipitation
Fe²⁺ oxidation state; low solubility
Precipitation yield; iron leaching control

Technical Documentation Hub

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